

Alpha-Cadinol: A Reference Standard for Phytochemical and Pharmacological Research

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Compound of Interest		
Compound Name:	alpha-Cadinol	
Cat. No.:	B1244880	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-Cadinol, a sesquiterpenoid alcohol, is a prominent bioactive compound found in the essential oils of numerous plants.[1] Its presence in various traditional medicinal plants has led to investigations into its pharmacological properties, which include antifungal, hepatoprotective, and antimicrobial activities. As a reference standard, **alpha-Cadinol** is crucial for the accurate identification and quantification of this compound in complex plant matrices, ensuring the quality and consistency of phytochemical research and the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of **alpha-Cadinol** as a reference standard in phytochemical analysis. It includes validated methodologies for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as an overview of its biological significance and proposed mechanism of action.

Physicochemical Properties of alpha-Cadinol

A comprehensive understanding of the physicochemical properties of **alpha-Cadinol** is fundamental for its use as a reference standard.



Property	Value	Reference
Molecular Formula	C15H26O	[1]
Molecular Weight	222.37 g/mol	[1]
CAS Number	481-34-5	[1]
Appearance	Solid	
Melting Point	74.5 - 75 °C	[1]
Boiling Point	302.00 to 304.00 °C @ 760.00 mm Hg	[1]
Solubility	Soluble in alcohol; sparingly soluble in water.	

Application as a Reference Standard in Phytochemical Analysis

The primary application of **alpha-Cadinol** as a reference standard is in the accurate quantification of its content in plant extracts and essential oils. This is essential for:

- Quality control of herbal products: Ensuring the consistency and potency of botanical supplements and traditional medicines.
- Pharmacological studies: Correlating the biological activity of an extract with its chemical composition.
- Drug discovery and development: Identifying and isolating lead compounds from natural sources.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile compounds like sesquiterpenoids. The use of **alpha-Cadinol** as a reference standard allows for precise quantification using a Flame Ionization Detector (FID) or identification through mass spectral library matching with a Mass Spectrometry (MS) detector.



This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Parameter	Recommended Condition
Column	Elite-5 capillary column (30 m \times 0.25 mm \times 0.25 μ m) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/m	
Injector Temperature	250 °C
Detector (FID) Temperature	280 °C
Oven Temperature Program	Initial temperature of 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
Injection Volume	1 μL (split mode, split ratio 50:1)
Standard Preparation	Prepare a stock solution of alpha-Cadinol (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 50, 100, 250, 500 μg/mL) for the calibration curve.
Sample Preparation	Dilute the essential oil or plant extract in methanol to a concentration expected to be within the calibration range.

The following table summarizes typical validation parameters that should be established for a robust quantitative method.



Parameter	Typical Value
Retention Time	Dependent on the specific GC conditions, but should be consistent.
Linearity (R²)	> 0.999
Limit of Detection (LOD)	~0.5 μg/mL
Limit of Quantification (LOQ)	~1.5 μg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

High-Performance Liquid Chromatography (HPLC) Analysis

While GC is more common for volatile sesquiterpenoids, HPLC can also be employed, particularly for less volatile derivatives or when GC is not available.

This protocol provides a starting point for the development of an HPLC method for **alpha-Cadinol**.



Parameter	Recommended Condition	
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)	
Mobile Phase	A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid	
Gradient Program	60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Detector (UV)	210 nm	
Injection Volume	10 μL	
Standard Preparation	Prepare a stock solution of alpha-Cadinol (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 50, 100, 250, 500 μg/mL) for the calibration curve.	
Sample Preparation	Dilute the plant extract in methanol and filter through a 0.45 µm syringe filter before injection.	

Parameter	Typical Value
Retention Time	Dependent on the specific HPLC conditions, but should be consistent.
Linearity (R²)	> 0.999
Limit of Detection (LOD)	~1 μg/mL
Limit of Quantification (LOQ)	~3 μg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

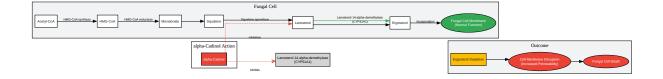


Biological Activity and Proposed Mechanism of Action

Alpha-Cadinol has demonstrated notable antifungal activity against various fungal strains.[2] The proposed mechanism of action involves the disruption of the fungal cell membrane integrity, primarily through the inhibition of ergosterol biosynthesis.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death.[4]

Proposed Antifungal Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **alpha-Cadinol** on the fungal ergosterol biosynthesis pathway.



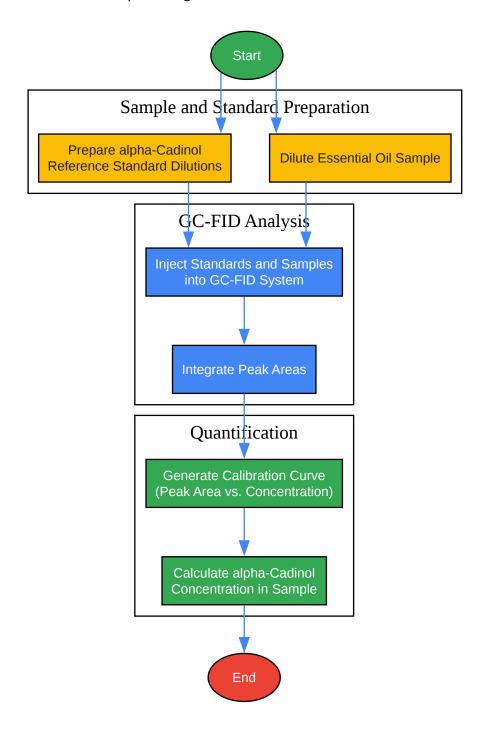
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Caption: Proposed mechanism of **alpha-Cadinol**'s antifungal activity.

Experimental Workflows Workflow for Quantification of alpha-Cadinol in Essential Oil



The following diagram outlines the general workflow for the quantitative analysis of **alpha-Cadinol** in an essential oil sample using GC-FID.



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Caption: Workflow for GC-FID quantification of **alpha-Cadinol**.

Certificate of Analysis (Example)



A Certificate of Analysis for a reference standard of **alpha-Cadinol** should contain the following information.

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual
Identity (IR)	Conforms to reference spectrum	Conforms	Infrared Spectroscopy
Identity (¹H-NMR)	Conforms to structure	Conforms	Nuclear Magnetic Resonance
Purity (GC-FID)	≥ 98.0%	99.2%	GC-FID
Water Content (Karl Fischer)	≤ 0.5%	0.1%	Karl Fischer Titration
Residual Solvents	Meets USP <467> requirements	Conforms	Headspace GC-MS
Assay (as is)	Report Value	99.1%	Calculated from Purity and Water Content

Conclusion

Alpha-Cadinol serves as an indispensable reference standard for the accurate analysis of phytochemicals. The detailed protocols and data presented in this application note provide a robust framework for researchers in natural product chemistry, quality control, and drug discovery to confidently identify and quantify **alpha-Cadinol** in their samples. The elucidation of its biological activities and mechanism of action further underscores its importance as a target for pharmacological research.

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